BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-(Ethylamino)phenol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Ethylamino)phenol

Cat. No.: B1269045

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
(Ethylamino)phenol, a key intermediate in the synthesis of various pharmaceuticals and
specialty chemicals. This document outlines expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The information presented is intended to aid in the identification, characterization, and quality
control of 3-(Ethylamino)phenol in a research and development setting.

Spectral Data Summary

The following tables summarize the anticipated spectral data for 3-(Ethylamino)phenol. While
direct experimental spectra for this specific compound are not widely published, these values
are based on established principles of spectroscopy and data from structurally similar
aminophenols.

Table 1: Predicted *H NMR Spectral Data for 3-
(Ethylamino)phenol
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Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, H2)

H-2 6.1-6.3 Doublet ~2.0

H-4 6.0-6.2 Doublet of Doublets ~8.0, 2.0

H-5 6.9-7.1 Triplet ~8.0

H-6 6.2-6.4 Doublet of Doublets ~8.0, 2.0

-OH 8.5-95 Broad Singlet

-NH- 35-45 Broad Singlet

-CH:- (Ethyl) 3.0-32 Quartet ~7.0

-CHs (Ethyl) 1.1-1.3 Triplet ~7.0

Solvent: DMSO-ds

Table 2: Predicted **C NMR Spectral Data for 3-

(Ethylamino)phenol
Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (-OH) 157 - 159
C-2 99 -101
C-3 (-NH) 149 - 151
C-14 104 - 106
C-5 129 -131
C-6 107 - 109
-CHz- (Ethyl) 37-39
-CHs (Ethyl) 14 - 16

Solvent: DMSO-ds
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Table 3: Key IR Absorption Bands for 3-

(Ethylamino)phenol
] ) ) Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm—1)
O-H (Phenol) Stretching 3200 - 3600 Strong, Broad
N-H (Amine) Stretching 3300 - 3500 Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 2960 Medium
C=C (Aromatic) Stretching 1500 - 1600 Medium to Strong
C-N Stretching 1250 - 1350 Medium
C-0 Stretching 1200 - 1260 Strong

Table 4: Expected Mass Spectrometry Fragmentation for

3-(Ethylamino)phenol
m/z

Proposed Fragment Notes
137 [M]*+ Molecular lon
122 [M - CHs]* Loss of a methyl group
108 [M - CzHs]* Loss of an ethyl group
94 [M - CaHsN + HJ* Cleavage of the ethylamino

group

lonization Mode: Electron lonization (El)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

e Weigh approximately 5-10 mg of 3-(Ethylamino)phenol.

e Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.
e Solvent: DMSO-de.

e Temperature: 298 K.

e Number of Scans: 16-64.

o Relaxation Delay: 1.0 s.

e Acquisition Time: ~4 s.

e Spectral Width: -2 to 12 ppm.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Solvent: DMSO-de.

Temperature: 298 K.

Number of Scans: 1024 or more, depending on sample concentration.
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Relaxation Delay: 2.0 s.

Acquisition Time: ~1-2 s.

Spectral Width: 0 to 200 ppm.

Reference: DMSO-ds at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry
completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of solid 3-(Ethylamino)phenol directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Acquisition Parameters:

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Data Format: Transmittance or Absorbance.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron
lonization (EI) source.

Sample Preparation:

e Prepare a dilute solution of 3-(Ethylamino)phenol (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or dichloromethane.

GC-MS Parameters:

Injection Mode: Splitless.
 Injector Temperature: 250 °C.
e Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

e Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15
°C/min, and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Source: Electron lonization (EIl) at 70 eV.
e MS Scan Range: m/z 40 - 400.

e lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(Ethylamino)phenol.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for Spectroscopic Analysis of 3-(Ethylamino)phenol.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-(Ethylamino)phenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269045#spectral-data-for-3-ethylamino-phenol-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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